Physical Property Differentiation: Melting Point Enables Crystalline Handling Versus Liquid Regioisomer
The target compound 3-(tert-butyl)-1-phenyl-1H-pyrazol-5-amine (CAS 126208-61-5) exhibits a defined melting point of 59-61°C, enabling its use as a crystalline solid with predictable handling and storage characteristics . In contrast, the alternative regioisomer 1-tert-butyl-3-phenyl-1H-pyrazol-5-amine (CAS 442850-72-8) is documented without a reported melting point in authoritative physicochemical databases, suggesting it may exist as a liquid or low-melting solid at ambient conditions [1].
| Evidence Dimension | Melting point (mp) |
|---|---|
| Target Compound Data | 59-61°C |
| Comparator Or Baseline | 1-tert-butyl-3-phenyl-1H-pyrazol-5-amine (CAS 442850-72-8): Melting point not reported / N/A |
| Quantified Difference | Defined crystalline solid (mp 59-61°C) versus unreported/possibly liquid state |
| Conditions | Physicochemical property determination from authoritative database (Aladdin) versus database absence (Chemsrc, PubChem) |
Why This Matters
Crystalline solids with defined melting points offer superior ease of handling, weighing accuracy, and long-term storage stability compared to liquids or amorphous materials, directly impacting experimental reproducibility and laboratory workflow efficiency.
- [1] Chemsrc. 1-TERT-BUTYL-3-PHENYL-1H-PYRAZOL-5-AMINE (CAS 442850-72-8). Physical properties: Melting point N/A. View Source
